Cas no 2091866-45-2 (1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine)

1-(2-Methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine is a specialized organic compound featuring a cyclopentylmethanamine core substituted with a 2-methoxy-1,3-thiazol-5-yl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in synthetic chemistry. The presence of the thiazole ring enhances its binding affinity in biologically active molecules, while the methoxy group offers tunable electronic properties. Its well-defined stereochemistry and functional group compatibility make it valuable for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its reactive amine functionality, ensuring stability and purity in downstream processes. Suitable for research and industrial-scale synthesis, it demonstrates consistent performance in targeted derivatization.
1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine structure
2091866-45-2 structure
Product Name:1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine
CAS No:2091866-45-2
MF:C10H16N2OS
MW:212.311841011047
CID:6244119
PubChem ID:131335918
Update Time:2025-11-06

1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine
    • 2091866-45-2
    • [1-(2-methoxy-1,3-thiazol-5-yl)cyclopentyl]methanamine
    • EN300-1762886
    • Inchi: 1S/C10H16N2OS/c1-13-9-12-6-8(14-9)10(7-11)4-2-3-5-10/h6H,2-5,7,11H2,1H3
    • InChI Key: XFNJVIVMIWPLCF-UHFFFAOYSA-N
    • SMILES: S1C(=NC=C1C1(CN)CCCC1)OC

Computed Properties

  • Exact Mass: 212.09833431g/mol
  • Monoisotopic Mass: 212.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 76.4Ų

1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine Pricemore >>

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Additional information on 1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine

Comprehensive Overview of 1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine (CAS No. 2091866-45-2): Properties, Applications, and Research Insights

The compound 1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine (CAS No. 2091866-45-2) is a structurally unique molecule that has garnered significant attention in pharmaceutical and agrochemical research. Characterized by its thiazole and cyclopentyl moieties, this compound exhibits versatile chemical properties, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential as a bioactive scaffold, given the prevalence of thiazole derivatives in drug discovery. The presence of a methoxy group further enhances its reactivity, enabling diverse functionalization pathways.

In recent years, the demand for heterocyclic compounds like 1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine has surged due to their applications in medicinal chemistry and material science. A common query among scientists is: "How does the thiazole ring influence the compound's binding affinity?" Studies suggest that the nitrogen and sulfur atoms in the thiazole core contribute to strong interactions with biological targets, such as enzymes and receptors. This aligns with the growing trend of exploring sulfur-containing heterocycles for their therapeutic potential, especially in central nervous system (CNS) disorders and anti-inflammatory agents.

Another hot topic is the compound's role in catalysis and green chemistry. With sustainability becoming a priority, researchers are investigating how 1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine can be synthesized using eco-friendly protocols. Questions like "Can this compound be derived from renewable feedstocks?" or "What are its biodegradation properties?" reflect the shift toward environmentally conscious practices. The methoxy-thiazole motif also shows promise in photocatalysis, a field gaining traction for solar energy conversion.

From a technical standpoint, the compound's physicochemical properties—such as solubility, stability, and logP values—are critical for formulation development. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize its purity and structure. The cyclopentylmethanamine segment, in particular, is noted for its conformational flexibility, which can be leveraged to optimize drug-likeness in preclinical studies.

Looking ahead, 1-(2-methoxy-1,3-thiazol-5-yl)cyclopentylmethanamine is poised to play a pivotal role in interdisciplinary research. Whether in small-molecule therapeutics, agrochemical innovation, or advanced materials, its multifaceted applications continue to inspire cutting-edge investigations. As the scientific community delves deeper into its mechanisms, this compound exemplifies the synergy between structural ingenuity and functional versatility.

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